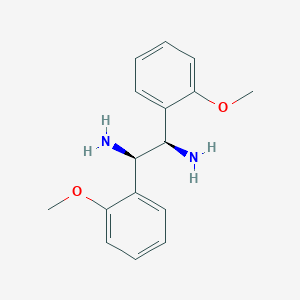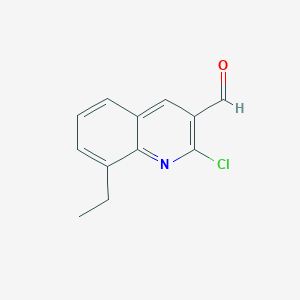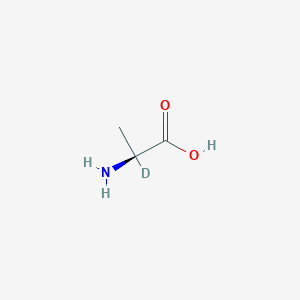
L-Alanin-2-d
Übersicht
Beschreibung
L-Alanine-2-d is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Alanine-2-d suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alanine-2-d including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biosynthese von L-Alanin
L-Alanin-2-d spielt eine entscheidende Rolle bei der Biosynthese von L-Alanin aus kostengünstigen Kohlenstoffquellen wie Glucose . Alanindehydrogenase (AlaDH), ein Enzym, das in verschiedenen Bakterienspezies vorkommt, ist der Schlüssel zu diesem Prozess . Es ist am mikrobiellen Kohlenstoff- und Stickstoffstoffwechsel, der Sporenbildung und der Photosynthese beteiligt .
L-Alanin-Produktion
Forschungen haben gezeigt, dass verschiedene AlaDHs verwendet werden können, um die Leistung der L-Alanin-Akkumulation zu verbessern . Beispielsweise konnte E. coli BL21 mit diesen AlaDHs signifikante Mengen an L-Alanin aus Glucose produzieren . Dies hat potenzielle Anwendungen in der großtechnischen L-Alanin-Produktion .
Enzymatische Bestimmung von D-Alanin
This compound kann zur enzymatischen Bestimmung von D-Alanin verwendet werden . Dieser Prozess beinhaltet die Umwandlung von D-Ala in L-Ala durch Alanin-Racemase, gefolgt von der Desaminierung durch L-Alanindehydrogenase . Diese Methode wurde verwendet, um den D-Ala-Gehalt verschiedener Krebstiere zu bestimmen .
Mikrobielle physiologische Prozesse
This compound ist an mehreren mikrobiellen physiologischen Prozessen beteiligt . Beispielsweise ist AlaDH für das Wachstum und die Sporulation von Bacillus subtilis unerlässlich . Es reguliert auch das Gleichgewicht von Keto- und Aminosäuren im Steady-State .
Antigen in pathogenen Bakterien
This compound kann als Antigen in pathogenen Bakterien wie Mycobacterium tuberculosis wirken . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Impfstoffen oder anderen Immuntherapien hin .
Biomedizinische Anwendungen
This compound hat potenzielle biomedizinische Anwendungen . Beispielsweise hat L-Alanin, das von einem Milchsäurebakterienstamm produziert wird, der das L-Alanindehydrogenase-Enzym exprimiert, antiproliferative, antibakterielle und anti-urolithiasische Eigenschaften gezeigt .
Wirkmechanismus
Target of Action
L-Alanine-2-d primarily targets the D-alanine:D-alanine ligase (DdlA) . DdlA is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . DdlA supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines .
Mode of Action
L-Alanine-2-d, as a non-essential amino acid, is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .
Biochemical Pathways
L-Alanine-2-d is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It plays a significant role in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . NADH-dependent alanine dehydrogenase catalyzes the synthesis of L-alanine from pyruvate, the final product of the EMP pathway .
Pharmacokinetics
Since peptides are generally freely filtered by the kidneys, glomerular filtration and subsequent renal metabolism by proteolysis contribute to the elimination of many therapeutic peptides .
Result of Action
The action of L-Alanine-2-d results in the inhibition of D-alanine:D-alanine ligase, which is more strongly inhibited than alanine racemase . This inhibition affects the synthesis of peptidoglycan, a major component of the bacterial cell wall . In addition to its metabolic functions, alanine is also important in the synthesis of other amino acids .
Action Environment
The action, efficacy, and stability of L-Alanine-2-d can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
L-Alanine-2-d interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Alanine dehydrogenase (AlaDH), which belongs to oxidoreductases . AlaDH can catalyze the oxidation of alanine with NAD+ (NADP+) as coenzyme and the reduction of pyruvate with NADH (NADPH) as coenzyme .
Cellular Effects
The effects of L-Alanine-2-d on cells and cellular processes are significant. It influences cell function by regulating the steady-state balance of ketoacids and amino acids
Molecular Mechanism
At the molecular level, L-Alanine-2-d exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds with AlaDH to catalyze the oxidation of alanine .
Dosage Effects in Animal Models
The effects of L-Alanine-2-d vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully explored, it is known that AlaDH can be used in the biosynthesis of L-alanine from cheap carbon sources like glucose .
Metabolic Pathways
L-Alanine-2-d is involved in several metabolic pathways. It interacts with enzymes like AlaDH and affects metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-deuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-MYSWAXPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444235 | |
| Record name | L-Alanine-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21386-65-2 | |
| Record name | L-Alanine-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
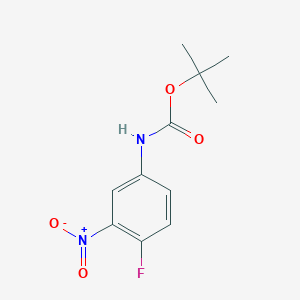
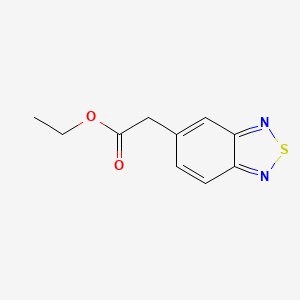
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)

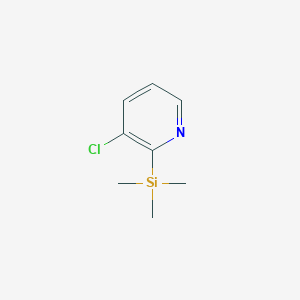

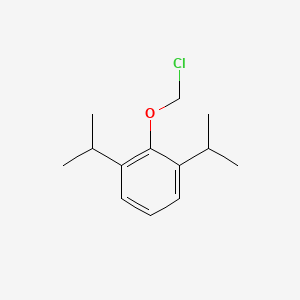
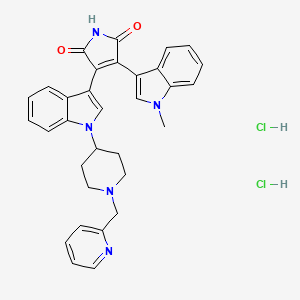
![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)

